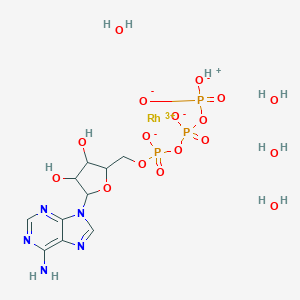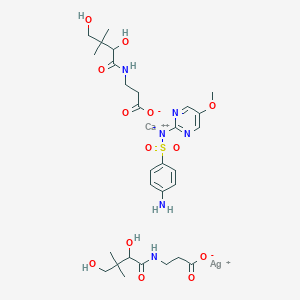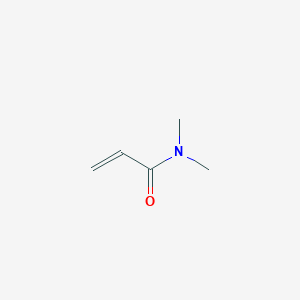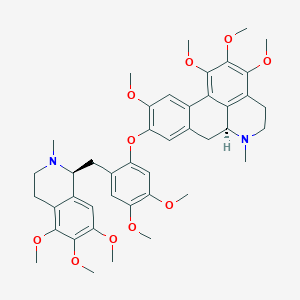
2-Chloro-4-fluoro-5-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chloro-fluoro-methylaniline derivatives involves chlorination, fluorination, and methylation steps, often employing specific reagents and conditions to achieve the desired regioisomer. For example, chlorination of fluoro-methylaniline with N-chlorosuccinimide has been reported to yield major regioisomers, whose structures were confirmed by X-ray crystallography (Mayes et al., 2008).
Molecular Structure Analysis
The molecular structure of chloro-fluoroaniline derivatives is often determined through crystallography and spectroscopic methods. Studies have revealed that these compounds can exhibit interesting crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Mayes et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-4-fluoro-5-methylaniline and its derivatives can include nucleophilic substitution, where the presence of electronegative substituents like chlorine and fluorine influences reaction pathways and kinetics. The compound's reactivity is also marked by its ability to undergo various transformations, including coupling reactions and the formation of heterocyclic compounds (Karabacak et al., 2009).
Physical Properties Analysis
The physical properties of 2-Chloro-4-fluoro-5-methylaniline derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents. These properties are crucial for determining the compound's applicability in various chemical processes and formulations.
Chemical Properties Analysis
The chemical properties of 2-Chloro-4-fluoro-5-methylaniline, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly affected by the substituents on the benzene ring. The presence of a fluorine atom, in particular, can influence the electron density distribution across the molecule, affecting its interaction with other chemical species (Karabacak et al., 2009).
Applications De Recherche Scientifique
Application in Organic Chemistry
- Summary of the Application : 2-Fluoro-4-methylaniline is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . This reaction is a method for synthesizing indoles, which are important compounds in organic chemistry.
- Methods of Application : The Leimgruber-Batcho reaction involves the conversion of an aniline to an indole using a trihalo orthoformate and a base .
- Results or Outcomes : The result of this reaction is 6-chloro-5-fluoroindole . Indoles are key structural elements of many natural products and pharmaceuticals, so this synthesis method has significant implications in medicinal chemistry .
Application in Medicinal Chemistry
- Summary of the Application : 2-Fluoro-4-methylaniline is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols have a wide range of applications in medicinal chemistry.
- Methods of Application : The specific methods of synthesizing this (S)-amino alcohol from 2-Fluoro-4-methylaniline are not detailed in the sources .
- Results or Outcomes : The result of this synthesis is an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols are often used as building blocks in the synthesis of pharmaceuticals and other biologically active compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXINUINVVAJJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369238 | |
| Record name | 2-chloro-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-methylaniline | |
CAS RN |
124185-35-9 | |
| Record name | 2-Chloro-4-fluoro-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124185-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)








![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)


